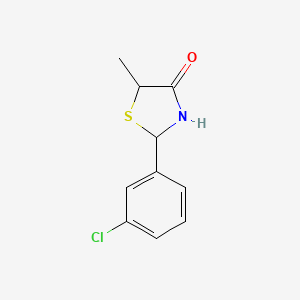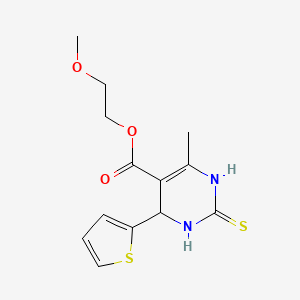![molecular formula C21H16ClNO3 B4957437 3'-{[(2-chlorophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4957437.png)
3'-{[(2-chlorophenyl)amino]carbonyl}-4-biphenylyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the Mannich reaction, a three-component organic reaction, could be used to introduce the amino group . This reaction involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . Another possible step could involve the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The carbonyl group (C=O) and the amine group (-NH2) are likely to be key features of the structure . The exact structure would depend on the specific arrangement of these and other functional groups within the molecule.Chemical Reactions Analysis
The compound would likely undergo a variety of chemical reactions, depending on the conditions. For example, the Mannich reaction involves the nucleophilic addition of an amine to a carbonyl group, followed by dehydration to the Schiff base . Other reactions could involve the acetate group or the biphenyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of a carbonyl group could make the compound polar, affecting its solubility in different solvents . The presence of an acetate group could also affect the compound’s reactivity .Aplicaciones Científicas De Investigación
- Researchers are exploring CCBA’s potential as a quantum dot or as part of quantum circuits due to its tunable energy levels and robustness against decoherence .
- It could be incorporated into organic semiconductors, light-emitting diodes (LEDs), or photovoltaic cells. Its electronic properties could enhance charge transport and light emission .
- Researchers could explore its interactions with enzymes, receptors, or proteins to develop new drugs or optimize existing ones. Computational studies may predict binding affinities and guide drug design .
- It might enhance seed longevity, protect against pests, or improve germination rates. Collaborative citizen science initiatives like the EU-funded INCREASE project are actively exploring such applications .
- The Clinical Trials Information System (CTIS) aims to streamline clinical trial authorization across European Economic Area (EEA) countries. CCBA’s safety profile and efficacy data could be tracked and evaluated using such systems .
- It might serve as a sensor for detecting pollutants, heavy metals, or other harmful substances in water, soil, or air. Its specificity and sensitivity could contribute to early pollution detection .
Quantum Computing and Quantum Information Processing
Materials Science and Nanotechnology
Drug Discovery and Medicinal Chemistry
Seed Preservation and Agricultural Applications
Clinical Trials and Regulatory Compliance
Environmental Monitoring and Pollution Detection
Mecanismo De Acción
Propiedades
IUPAC Name |
[4-[3-[(2-chlorophenyl)carbamoyl]phenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3/c1-14(24)26-18-11-9-15(10-12-18)16-5-4-6-17(13-16)21(25)23-20-8-3-2-7-19(20)22/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDFGGLUVBNGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[3-[(2-Chlorophenyl)carbamoyl]phenyl]phenyl] acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)
![N-(2-furylmethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957372.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4957388.png)
![N-(2-chlorophenyl)-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4957390.png)

![N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide](/img/structure/B4957405.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4957418.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B4957424.png)
![methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4957428.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957441.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B4957448.png)

